molecular formula C10H9ClO B1595248 7-Chloro-4-methyl-1-indanone CAS No. 58630-80-1

7-Chloro-4-methyl-1-indanone

Cat. No. B1595248
CAS RN: 58630-80-1
M. Wt: 180.63 g/mol
InChI Key: HPAYSZZPENPMGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The preparation of 1-indanones, including 7-Chloro-4-methyl-1-indanone, has been extensively studied. Various synthetic methods have been reported in the literature and patents since the 1920s. These methods utilize diverse starting materials, such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Notably, the Nazarov reaction is commonly employed, where α,β-unsaturated ketones serve as substrates in the presence of Brønsted or Lewis acids .

Scientific Research Applications

Improved Preparation of Indanones

Camps et al. (1984) investigated the preparation of indanones, which are chemically related to 7-Chloro-4-methyl-1-indanone. They reported the use of methanesulfonic acid as a solvent and catalyst in cyclocondensation reactions, allowing for improved yields of indanones. This research is significant for the synthesis of indanones and related compounds for various applications (Camps, Coll, Colomina, & Messeguer, 1984).

Ozonation of Polyaromatic Hydrocarbons

Chen, Junk, and Svec (1979) conducted a study on the ozonation of polyaromatic hydrocarbons, resulting in the formation of various products including 7-formyl-1-indanone. This study contributes to understanding the environmental fate and transformations of such compounds (Chen, Junk, & Svec, 1979).

Synthesis of 6-Chloro-1-indanone

A study by Luo Xu-qiang (2010) on the synthesis of 6-Chloro-1-indanone, a compound structurally similar to 7-Chloro-4-methyl-1-indanone, revealed methods for achieving high purity and yield, which is important for the preparation of such indanone derivatives for various applications (Luo Xu-qiang, 2010).

Biological Properties of Chlorindanol

A study conducted by Bailey, Coulston, and Berberian (1959) on 7-Chloro-4-indanol, a compound related to 7-Chloro-4-methyl-1-indanone, demonstrated its potential as an antiseptic agent. This research provides insights into the possible biomedical applications of chlorinated indanone derivatives (Bailey, Coulston, & Berberian, 1959).

Energetic and Structural Studies of Biomass-Derived Compounds

Silva and Ribeiro da Silva (2020) conducted energetic and structural studies on hydroxy-1-indanones, closely related to 7-Chloro-4-methyl-1-indanone. Their work focused on understanding the thermodynamic stability and molecular structure, which is essential for the utilization of such compounds in various fields (Silva & Ribeiro da Silva, 2020).

properties

IUPAC Name

7-chloro-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYSZZPENPMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069276
Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-1-indanone

CAS RN

58630-80-1
Record name 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
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Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Record name 7-Chloro-4-methyl-1-indanone
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Record name 7-Chloro-4-methyl-1-indanone
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Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Silver, AS Leppänen, R Sjöholm, A Penninkangas… - 2005 - Wiley Online Library
… of 1-indanone and the electronic effect of a halogen substituent were further investigated by allylating 4-chloro-7-methyl-1-indanone (containing 13 % of 7-chloro-4-methyl-1-indanone …

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